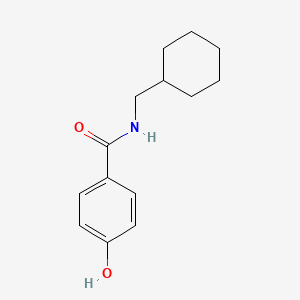

N-(cyclohexylmethyl)-4-hydroxybenzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H19NO2 |

|---|---|

Molecular Weight |

233.31 g/mol |

IUPAC Name |

N-(cyclohexylmethyl)-4-hydroxybenzamide |

InChI |

InChI=1S/C14H19NO2/c16-13-8-6-12(7-9-13)14(17)15-10-11-4-2-1-3-5-11/h6-9,11,16H,1-5,10H2,(H,15,17) |

InChI Key |

QNBLYWFXGBNTIE-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)CNC(=O)C2=CC=C(C=C2)O |

Origin of Product |

United States |

Research Context and Academic Significance of N Cyclohexylmethyl 4 Hydroxybenzamide and Its Derivatives

Historical Development and Related Chemical Scaffolds in Academic Research

The journey of benzamide (B126) derivatives in scientific research is a long and storied one, with the benzamide scaffold being recognized as a "privileged structure" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple biological targets, thus serving as a rich source for the development of novel therapeutic agents. The inherent properties of the benzamide group, such as its ability to form hydrogen bonds and its conformational flexibility, have made it a cornerstone in the design of bioactive molecules.

Historically, the development of simple benzamides led to the discovery of compounds with a wide array of pharmacological activities. Over the decades, systematic modifications of the basic benzamide structure have yielded numerous drugs and research compounds. The exploration of different substituents on both the benzene (B151609) ring and the amide nitrogen has been a fruitful strategy in drug discovery, leading to compounds with activities ranging from antipsychotic and antiemetic to anticancer and antiviral.

The academic pursuit of novel benzamide derivatives has been driven by the desire to improve the potency, selectivity, and pharmacokinetic properties of existing drugs, as well as to identify compounds with entirely new mechanisms of action. This has led to the synthesis and evaluation of countless analogs, where researchers systematically alter different parts of the molecule to understand the structure-activity relationships (SAR). The cyclohexylmethyl group in N-(cyclohexylmethyl)-4-hydroxybenzamide, for instance, represents a lipophilic moiety that can influence the compound's ability to cross cell membranes and interact with hydrophobic pockets in target proteins.

Role of Benzamide Derivatives in Contemporary Chemical Biology

In contemporary chemical biology, benzamide derivatives have transitioned from being solely drug candidates to also serving as powerful tools for probing biological systems. Their ability to be tailored to interact with specific biological targets with high affinity and selectivity makes them invaluable for studying the function of proteins and elucidating complex cellular pathways.

One of the key applications of benzamide derivatives in chemical biology is in the development of enzyme inhibitors. The benzamide core can be elaborated with various functional groups to target the active sites of enzymes, leading to potent and selective inhibition. These inhibitors can then be used to study the physiological roles of these enzymes and to validate them as potential drug targets.

Furthermore, the modular nature of benzamide synthesis allows for the incorporation of reporter groups, such as fluorescent tags or biotin, creating chemical probes that can be used to visualize and track their target proteins within cells or to isolate and identify new binding partners. This has been instrumental in advancing our understanding of protein-protein interactions and cellular signaling cascades. The development of oligo-benzamides as mimics of alpha-helical peptide segments is a prime example of how this scaffold is being used to create sophisticated tools to modulate biological processes by disrupting protein-protein interactions.

Emerging Research Applications and Potential of this compound Analogs

Recent research has begun to uncover the specific potential of this compound and its analogs in various therapeutic areas. The unique combination of the 4-hydroxybenzamide (B152061) core with the cyclohexylmethyl substituent has shown promise in the development of novel antiviral and antimicrobial agents.

One of the most notable emerging applications is in the field of HIV research. Structural analogs of this compound have been identified as potential inhibitors of HIV-1 integrase. evitachem.com This enzyme is crucial for the replication of the virus, and its inhibition represents a key strategy for the treatment of HIV/AIDS. The cyclohexylmethyl group in these analogs is thought to enhance binding to the LEDGF/p75 interaction site on the integrase enzyme. evitachem.com

The following table summarizes the reported anti-HIV activity of a close analog of this compound:

| Compound | Target | Activity (IC₅₀) |

| This compound Analog | HIV-1 Integrase | ~8 µM evitachem.com |

In addition to their antiviral potential, derivatives of this compound have also demonstrated antimicrobial activity. Research has shown that these compounds can exhibit moderate activity against Gram-negative bacteria. evitachem.com The mechanism of action is still under investigation, but it is hypothesized that these compounds may interfere with essential bacterial processes.

The table below presents the antimicrobial activity of this compound derivatives against a representative Gram-negative bacterium:

| Compound Derivative | Bacterial Strain | Activity (MIC) |

| This compound Derivative | Klebsiella pneumoniae | ~25–100 mg/mL evitachem.com |

The ongoing research into this compound and its analogs highlights the continued importance of the benzamide scaffold in the quest for new therapeutic agents. The promising antiviral and antimicrobial activities of these specific derivatives suggest that further structural modifications and biological evaluations could lead to the development of potent and selective drugs for the treatment of infectious diseases. The exploration of this particular chemical space is an active area of investigation, with the potential to yield novel compounds with significant clinical utility.

Synthetic Methodologies and Chemical Transformations of N Cyclohexylmethyl 4 Hydroxybenzamide

Strategic Approaches to Benzamide (B126) Synthesis

The construction of the N-(cyclohexylmethyl)-4-hydroxybenzamide molecule hinges on the effective formation of the amide linkage between a 4-hydroxybenzoic acid moiety and a cyclohexylmethylamine moiety. The strategies to achieve this can be broadly categorized into amidation reactions facilitated by coupling technologies, methods for introducing the specific cyclohexylmethyl group, and techniques for the selective functionalization of the hydroxybenzamide core.

Amidation Reactions and Coupling Technologies

The cornerstone of this compound synthesis is the amidation reaction. Direct condensation of 4-hydroxybenzoic acid and cyclohexylmethanamine is challenging due to the formation of a stable ammonium (B1175870) carboxylate salt. To overcome this, various coupling reagents are employed to activate the carboxylic acid, rendering it susceptible to nucleophilic attack by the amine.

Commonly used coupling agents in benzamide synthesis include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and minimize racemization. Phosphonium salts, for instance, (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and its analogues, as well as uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are also highly effective. catalyticamidation.info

The general approach involves the in-situ formation of a highly reactive acylating intermediate from the carboxylic acid, which then readily reacts with the amine. The choice of coupling reagent and reaction conditions, such as solvent and temperature, can significantly influence the reaction yield and purity of the final product.

A prevalent method for the synthesis of this compound involves the direct acylation of cyclohexylmethanamine with 4-hydroxybenzoic acid or its activated derivatives, such as 4-hydroxybenzoyl chloride. walisongo.ac.id This reaction is typically performed in the presence of a base to neutralize the hydrogen chloride byproduct.

Table 1: Common Coupling Reagents for Benzamide Synthesis

| Coupling Reagent | Abbreviation | Activating Mechanism | Byproducts |

| Dicyclohexylcarbodiimide | DCC | Forms an O-acylisourea intermediate | Dicyclohexylurea (DCU) |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Forms an O-acylisourea intermediate | Water-soluble urea |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Forms an active ester | Hexamethylphosphoramide (HMPA) |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU | Forms an active ester | Tetramethylurea |

Introduction of the Cyclohexylmethyl Moiety

The cyclohexylmethyl group is a key structural feature of the target molecule. The most direct method for its introduction is through the use of cyclohexylmethanamine as the amine component in the amidation reaction. This commercially available primary amine readily participates in amide bond formation with an activated 4-hydroxybenzoic acid derivative.

Alternative, though less direct, strategies could involve the N-alkylation of a pre-formed 4-hydroxybenzamide (B152061). This would entail the reaction of 4-hydroxybenzamide with a cyclohexylmethyl halide (e.g., cyclohexylmethyl bromide) in the presence of a base. However, this approach can be complicated by potential O-alkylation of the phenolic hydroxyl group and the need for regioselective N-alkylation.

Regioselective Functionalization of the Hydroxybenzamide Core

The 4-hydroxybenzamide core possesses two primary sites for functionalization: the amide nitrogen and the phenolic oxygen. Regioselectivity is crucial, particularly when modifications to the core structure are desired. In the primary synthesis of this compound, the focus is on selective N-acylation over O-acylation. The higher nucleophilicity of the amine compared to the hydroxyl group generally ensures the desired outcome, especially when using activated carboxylic acid derivatives.

In scenarios where the 4-hydroxybenzamide is already formed and further functionalization is required, protecting group strategies may be necessary to achieve regioselectivity. For instance, selective protection of the phenolic hydroxyl group would allow for exclusive modification at the amide nitrogen, and vice versa.

Development of Novel Synthetic Routes and Process Optimization

Recent advancements in organic synthesis have focused on the development of more efficient, cost-effective, and environmentally friendly methods for amide bond formation. These include the use of catalytic systems and the application of green chemistry principles.

Catalytic Methods in this compound Synthesis

Catalytic direct amidation reactions, which avoid the use of stoichiometric activating agents, represent a significant advancement in amide synthesis. catalyticamidation.info These methods generate water as the only byproduct, leading to higher atom economy and reduced waste.

Various catalysts have been developed for direct amidation, including those based on boric acid and its derivatives. Boric acid is an attractive catalyst due to its low cost, low toxicity, and ability to facilitate amide formation under relatively mild conditions, often with azeotropic removal of water. orgsyn.org Zirconium-based catalysts, such as zirconium tetrachloride (ZrCl4), have also shown efficacy in promoting the direct condensation of carboxylic acids and amines. rsc.org

While specific applications of these catalytic methods to the synthesis of this compound are not extensively documented in readily available literature, the general principles are applicable. A potential catalytic route would involve heating a mixture of 4-hydroxybenzoic acid and cyclohexylmethanamine in the presence of a suitable catalyst, such as boric acid, in a solvent that allows for the azeotropic removal of water.

Table 2: Examples of Catalysts for Direct Amidation

| Catalyst | Typical Reaction Conditions | Advantages |

| Boric Acid | High temperature, azeotropic water removal | Low cost, low toxicity, readily available |

| Zirconium(IV) chloride | Moderate to high temperature, often with molecular sieves | High efficiency for a range of substrates |

| Ruthenium complexes | High temperature | Can tolerate various functional groups |

Green Chemistry Principles in Synthetic Design

The principles of green chemistry are increasingly influencing the design of synthetic routes for pharmaceuticals and other fine chemicals. For the synthesis of this compound, several green chemistry principles can be applied to enhance its environmental profile.

The use of catalytic methods, as discussed above, is a prime example of applying green chemistry by minimizing waste. catalyticamidation.info The ideal synthesis would have a high atom economy, meaning that a large proportion of the atoms from the reactants are incorporated into the final product.

Solvent selection is another critical aspect. Traditional amide synthesis often employs chlorinated solvents like dichloromethane (B109758) or polar aprotic solvents such as dimethylformamide (DMF). Green chemistry encourages the use of more benign solvents, such as water, ethanol, or even solvent-free conditions where feasible. nih.govresearchgate.net For instance, some amidation reactions have been successfully carried out in aqueous media, which can simplify workup procedures and reduce the environmental impact. mdpi.com

Energy efficiency is also a key consideration. The use of microwave irradiation or ultrasound can sometimes accelerate reaction rates, leading to shorter reaction times and reduced energy consumption compared to conventional heating methods. orgsyn.org

Scale-Up Considerations for Research Quantity Production

The synthesis of this compound for research purposes, typically in gram to kilogram quantities, involves standard organic chemistry techniques. A common and direct method is the acylation of cyclohexylmethanamine with 4-hydroxybenzoic acid or its more reactive derivatives, such as 4-hydroxybenzoyl chloride. evitachem.com When scaling up this synthesis from laboratory benchtop to larger research quantities, several factors must be carefully considered to ensure efficiency, reproducibility, and safety.

Key Scale-Up Considerations:

Starting Material Sourcing: The primary starting materials, cyclohexylmethanamine and 4-hydroxybenzoic acid, are readily available commercially. For larger scale synthesis, sourcing from bulk suppliers is crucial to manage costs. The purity of these starting materials must be consistent to avoid introducing impurities that could complicate the purification of the final product.

Reaction Conditions:

Solvent Selection: Solvents like dichloromethane or toluene (B28343) are often used. evitachem.com For scale-up, factors such as cost, environmental impact, and ease of removal become more critical. A solvent that allows for easy product precipitation or crystallization upon completion of the reaction is often preferred.

Temperature Control: The reaction may be conducted at room temperature or under reflux. evitachem.com Maintaining consistent temperature control in a larger reaction vessel is critical to prevent side reactions and ensure consistent product quality. Exothermic reactions require careful monitoring and an adequate cooling system.

Reagent Addition: The rate of addition of reagents, especially if using a reactive acylating agent like 4-hydroxybenzoyl chloride, must be controlled to manage the reaction exotherm and minimize the formation of byproducts.

Work-Up and Purification:

Extraction: Liquid-liquid extraction is a common work-up procedure. On a larger scale, this requires appropriately sized separatory funnels or specialized extraction equipment. The choice of extraction solvents must consider efficiency, safety, and cost.

Purification Method: While column chromatography is effective for small-scale purification, it becomes cumbersome and expensive for larger quantities. Recrystallization is the preferred method for purifying multi-gram batches, as it is more scalable and cost-effective. evitachem.com Developing a robust recrystallization protocol by screening various solvent systems is a key step in the scale-up process.

Derivatization Strategies for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For this compound, derivatization strategies focus on systematically modifying its core components—the cyclohexylmethyl group and the hydroxybenzamide ring—to probe interactions with biological targets and optimize properties.

Modifications on the Cyclohexylmethyl Group

The N-cyclohexylmethyl moiety is a key feature, contributing to the compound's lipophilicity and steric profile. Modifications in this region aim to explore the size and shape of the binding pocket it occupies.

Common Modifications:

Ring Size Variation: The six-membered cyclohexane (B81311) ring can be contracted to a cyclopentyl or expanded to a cycloheptyl ring. These changes systematically alter the steric bulk and conformational properties of the N-substituent.

Introducing Ring Substituents: Adding small alkyl or polar groups at various positions on the cyclohexane ring can probe for specific steric or electronic interactions within the binding site.

Table 1: Representative Modifications of the Cyclohexylmethyl Group

| Modification Type | Parent Structure | Derivative Example | Rationale for Modification |

| Linker Removal | N-(cyclohexylmethyl )-4-hydroxybenzamide | N-(cyclohexyl )-4-hydroxybenzamide nih.gov | Decrease flexibility and size to test linker necessity. |

| Ring Contraction | N-(cyclohexyl methyl)-4-hydroxybenzamide | N-(cyclopentyl methyl)-4-hydroxybenzamide | Reduce steric bulk and alter conformational profile. |

| Ring Expansion | N-(cyclohexyl methyl)-4-hydroxybenzamide | N-(cycloheptyl methyl)-4-hydroxybenzamide | Increase steric bulk and explore a larger binding pocket. |

Substituent Effects on the Hydroxybenzamide Ring

The hydroxybenzamide ring is critical for potential hydrogen bonding interactions and aromatic interactions (e.g., pi-stacking). Modifications to this ring explore the electronic requirements and the specific placement of key functional groups.

Common Modifications:

Positional Isomerism of the Hydroxyl Group: Moving the hydroxyl group from the para- (4-position) to the meta- (3-position) or ortho- (2-position) changes the hydrogen bond donor/acceptor vector and can significantly impact binding affinity. An example is the synthesis of N-(cyclohexylmethyl)-2-hydroxybenzamide. nih.gov

Hydroxyl Group Replacement: Replacing the phenolic hydroxyl group with other substituents, such as a methyl group (N-(cyclohexylmethyl)-4-methylbenzamide) nih.gov, a methoxy (B1213986) group, or a halogen, helps determine the importance of the hydrogen-bonding capability of the hydroxyl group versus its electronic influence on the ring.

Introduction of Additional Substituents: Adding other groups (e.g., halogens, small alkyls) to the aromatic ring can alter its electronic properties (electron-donating or electron-withdrawing) and probe for additional contact points within the biological target.

Table 2: Substituent Modifications on the Hydroxybenzamide Ring

| Modification Type | Parent Structure | Derivative Example | Potential Impact |

| Hydroxyl Position | N-(cyclohexylmethyl)-4-hydroxy benzamide | N-(cyclohexylmethyl)-2-hydroxy benzamide nih.gov | Alters hydrogen bond geometry and intramolecular bonding potential. |

| Hydroxyl Position | N-(cyclohexylmethyl)-4-hydroxy benzamide | 4-(Cyclohexylmethyl)-3-hydroxy benzamide chemsrc.com | Changes the directionality of the hydrogen bond donor/acceptor. |

| Hydroxyl Replacement | N-(cyclohexylmethyl)-4-hydroxy benzamide | N-(cyclohexylmethyl)-4-methyl benzamide nih.gov | Removes hydrogen bonding capability to test its necessity for activity. |

| N-Alkylation | 4-(Cyclohexylmethyl)-3-hydroxybenzamide | 4-(Cyclohexylmethyl)-3-hydroxy-N-methyl benzamide chemsrc.com | Removes the N-H hydrogen bond donor and increases lipophilicity. |

Synthesis of Conformationally Restricted Analogs

This compound is a flexible molecule due to several rotatable single bonds. To understand the specific three-dimensional conformation it adopts when interacting with its target (the "bioactive conformation"), medicinal chemists synthesize conformationally restricted analogs. In these analogs, the rotational freedom is reduced by incorporating the flexible bonds into a new ring system.

Strategies for Conformational Restriction:

Bridging the Amide and Cyclohexyl Group: One approach is to create a cyclic structure that incorporates the amide nitrogen, the methylene (B1212753) linker, and a portion of the cyclohexyl ring. This would lock the orientation of the cyclohexyl ring relative to the benzamide plane.

Fusing a Ring to the Benzamide Moiety: Another strategy involves creating bicyclic benzamide systems where the conformation of the amide bond is fixed relative to the aromatic ring.

The synthesis of these more complex, rigid analogs is challenging but provides invaluable information for SAR studies. By comparing the biological activity of the flexible parent compound with its rigid counterparts, researchers can deduce the likely bioactive conformation, which is a crucial step in the rational design of more potent and selective compounds.

Preclinical Biological Activity and Mechanistic Elucidation of N Cyclohexylmethyl 4 Hydroxybenzamide Analogs

Enzymatic and Receptor-Based Profiling

The benzamide (B126) scaffold is a versatile feature in medicinal chemistry, with various analogs demonstrating interactions with a range of enzymes and receptors.

While specific studies on N-(cyclohexylmethyl)-4-hydroxybenzamide's direct activity on histone deacetylases, acetylcholinesterase, or cyclooxygenases are not extensively documented in publicly available literature, the broader class of benzamides has been investigated for such properties. For instance, structural analogs have been explored as HIV-1 integrase inhibitors, where the cyclohexylmethyl group was found to enhance binding. evitachem.com

In a study concerning a related benzamide, N-(3-phenethoxybenzyl)-4-hydroxybenzamide (CJ-036878), its metabolism was shown to be significantly influenced by cytochrome P450 enzymes. The study identified CYP3A4 as the major enzyme involved in its oxidative metabolism, with minor contributions from CYP1A2, CYP2C19, and CYP2D6. This highlights the potential for enzymatic interactions within this class of compounds.

Furthermore, derivatives of 4-methylbenzamide (B193301) have been synthesized and evaluated as potential protein kinase inhibitors, a class of enzymes often implicated in cancer.

The N-substituted benzamide framework is a common motif in the design of ligands for various receptors. Analogs of this compound have been investigated for their receptor binding capabilities.

For example, a study on N-{4-[(3-hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide analogues found that several of these compounds were potent and selective kappa opioid receptor antagonists. One such compound, N-[(1S)-1-{[(3S)-4-(3-hydroxyphenyl)-3-methylpiperazin-1-yl]methyl}-2-methylpropyl]-4-phenoxybenzamide, demonstrated significant antagonist properties in an in vitro [³⁵S]GTPγS binding assay.

Another related compound, N-(3-phenethoxybenzyl)-4-hydroxybenzamide (CJ-036878), has been identified as a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor. Additionally, patent filings have noted benzamides as potential retinoid X receptor modulators. evitachem.com

Table 1: Receptor Binding Profile of Selected N-substituted Benzamide Analogs

| Compound | Receptor Target | Activity |

| N-[(1S)-1-{[(3S)-4-(3-hydroxyphenyl)-3-methylpiperazin-1-yl]methyl}-2-methylpropyl]-4-phenoxybenzamide | Kappa Opioid Receptor | Antagonist |

| N-(3-phenethoxybenzyl)-4-hydroxybenzamide (CJ-036878) | NMDA Receptor | Antagonist |

Cellular Activity and Phenotypic Screening (In Vitro Models)

The in vitro cellular effects of this compound analogs have been explored in the contexts of antimicrobial and anticancer activities.

Derivatives of this compound have shown a range of antimicrobial activities. Moderate antibacterial activity against Gram-negative bacteria, such as Klebsiella pneumoniae, has been reported for some derivatives, with minimum inhibitory concentrations (MIC) in the range of 25–100 mg/mL in agar (B569324) diffusion assays. evitachem.com

In the realm of antiviral research, structural analogs have been assessed as potential HIV-1 integrase inhibitors. The presence of the cyclohexylmethyl group was noted to improve binding to the LEDGF/p75 interaction site, with some analogs showing an IC₅₀ of approximately 8 μM. evitachem.com

Table 2: Antimicrobial Activity of this compound Analogs

| Analog Type | Target Organism/Protein | Activity Metric | Result |

| Antibacterial Derivative | Klebsiella pneumoniae | MIC | ~25–100 mg/mL |

| Antiviral Analog | HIV-1 Integrase | IC₅₀ | ~8 μM |

While direct studies on apoptosis or cell cycle arrest induced by this compound are limited, research on related 4-methylbenzamide derivatives provides insight into the potential cellular effects of this compound class.

New 4-methylbenzamide derivatives containing 2,6-substituted purines have been synthesized and tested for their in vitro anti-proliferative activities against various cancer cell lines. Notably, high activity was observed against the leukemic cell lines K562 and HL-60. For the most effective compounds, the IC₅₀ values were 2.27 and 2.53 μM against K562 cells, and 1.42 and 1.52 μM against HL-60 cells, respectively. These findings suggest that certain benzamide derivatives can significantly inhibit cancer cell proliferation, a process often linked to the induction of apoptosis or cell cycle arrest.

Table 3: Anti-Proliferative Activity of 4-Methylbenzamide Derivatives in Cancer Cell Lines

| Cell Line | Compound Type | IC₅₀ (μM) |

| K562 (Leukemia) | 2,6-substituted purine-4-methylbenzamide | 2.27 - 2.53 |

| HL-60 (Leukemia) | 2,6-substituted purine-4-methylbenzamide | 1.42 - 1.52 |

Cellular Target Engagement and Pathway Validation

The precise cellular targets and molecular pathways through which this compound and its analogs exert their biological effects are not extensively detailed in publicly available research. However, preliminary investigations and studies on structurally related benzamide derivatives suggest potential avenues for their mechanism of action.

Some research indicates that benzamide derivatives can be developed as inhibitors of various enzymes and receptors. For instance, structural analogs of this compound have been assessed for their potential as inhibitors of HIV-1 integrase. In these studies, the presence of the cyclohexylmethyl group was found to be beneficial for binding to the LEDGF/p75 interaction site, a crucial interaction for viral replication. This suggests that for certain biological targets, the cyclohexyl moiety may play a significant role in establishing effective binding interactions.

Furthermore, the broader class of N-substituted benzamides has been explored for a variety of therapeutic applications, including as anticancer and antiviral agents. For example, some N-phenylbenzamide derivatives have demonstrated activity against Enterovirus 71. While these findings are not directly on this compound, they open up the possibility that this compound and its analogs could engage with similar biological targets, such as viral proteins or enzymes essential for viral replication.

The 4-hydroxybenzamide (B152061) core is a common scaffold in medicinal chemistry and can participate in hydrogen bonding and other interactions with biological macromolecules. The specific cellular pathways that might be modulated by these compounds are likely dependent on the primary molecular target they engage. Without more definitive target identification for this compound, a detailed pathway validation remains speculative. Further preclinical research, including target identification studies, cellular assays, and pathway analysis, is necessary to fully elucidate the mechanism of action of this compound and its analogs.

Structure-Activity Relationship (SAR) Investigations

The exploration of the structure-activity relationships (SAR) for this compound and its analogs is crucial for understanding how chemical modifications influence their biological activity and for the rational design of more potent and selective compounds. While comprehensive SAR studies specifically for this compound are not widely published, general principles from related benzamide series can provide valuable insights.

Qualitative Correlations between Chemical Structure and Biological Response

Qualitative SAR analysis involves examining how variations in different parts of the molecule—namely the N-substituent, the benzamide core, and substituents on the aromatic ring—affect the biological response.

For the N-substituent , the cyclohexylmethyl group in the parent compound is a key feature. Its size, shape, and lipophilicity can significantly impact binding affinity and selectivity for a biological target. The observation that the cyclohexylmethyl group enhanced binding in HIV-1 integrase inhibitors suggests that this bulky, non-polar group may fit into a specific hydrophobic pocket in the target protein. Variations of this group, such as changing the ring size (e.g., cyclopentylmethyl or cycloheptylmethyl), introducing substituents on the cyclohexane (B81311) ring, or replacing it with other aliphatic or aromatic groups, would be critical modifications to probe the steric and electronic requirements of the binding site.

The benzamide core provides a rigid scaffold and presents a hydrogen bond donor (N-H) and acceptor (C=O). The planarity of the amide bond is often important for orienting the substituents for optimal interaction with the target. Modifications to the amide bond itself are generally less common in SAR studies of this nature.

Regarding the substituents on the aromatic ring , the 4-hydroxy group is a key feature of this compound. Its ability to act as a hydrogen bond donor and acceptor is likely critical for its biological activity. The position of this hydroxyl group is also important; moving it to the 2- or 3-position would alter the molecule's electronic properties and its potential interactions with a target. Furthermore, replacing the hydroxyl group with other substituents, such as methoxy (B1213986), halogen, or small alkyl groups, would help to understand the electronic and steric tolerance at this position.

A hypothetical SAR data table for a series of analogs could be structured as follows to systematically capture these relationships:

| Compound ID | N-Substituent | Aromatic Ring Substitution | Biological Activity (e.g., IC50 in µM) |

| 1 | cyclohexylmethyl | 4-OH | Data not available |

| Analog A | cyclopentylmethyl | 4-OH | Hypothetical Data |

| Analog B | benzyl | 4-OH | Hypothetical Data |

| Analog C | cyclohexylmethyl | 2-OH | Hypothetical Data |

| Analog D | cyclohexylmethyl | 4-OCH3 | Hypothetical Data |

| Analog E | cyclohexylmethyl | 4-Cl | Hypothetical Data |

This table is for illustrative purposes to show how SAR data would be organized. Actual experimental data for these specific analogs is not currently available in the public domain.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish a mathematical relationship between the chemical properties of a series of compounds and their biological activity. For this compound and its analogs, a QSAR study would involve calculating various molecular descriptors and correlating them with a quantitative measure of biological activity (e.g., IC50 or EC50 values).

The development of a robust QSAR model typically follows these steps:

Data Set Preparation: A series of structurally related analogs of this compound with their corresponding biological activities would be compiled.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound. These can be categorized as:

Electronic descriptors: (e.g., partial charges, dipole moment, HOMO/LUMO energies) which would be influenced by the hydroxyl group and any other substituents on the aromatic ring.

Steric descriptors: (e.g., molecular volume, surface area, specific shape indices) which would be heavily influenced by the cyclohexylmethyl group.

Topological descriptors: (e.g., connectivity indices) which describe the branching and connectivity of the molecule.

Model Development and Validation: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would be used to build a mathematical model that correlates a selection of descriptors with the biological activity. The predictive power of the model would then be rigorously validated using internal (e.g., cross-validation) and external validation (using a separate test set of compounds).

A hypothetical QSAR equation might look like:

log(1/IC50) = a(LogP) + b(Molecular_Volume) - c*(Dipole_Moment) + d

Where 'a', 'b', and 'c' are coefficients determined by the regression analysis, and 'd' is a constant. Such an equation would quantitatively describe the relationship between the physicochemical properties and the biological activity.

A data table for a QSAR study would include the calculated descriptors for each analog alongside its biological activity:

| Compound ID | Biological Activity (log(1/IC50)) | LogP | Molecular Volume (ų) | Dipole Moment (Debye) |

| 1 | Data not available | Calculated Value | Calculated Value | Calculated Value |

| Analog A | Hypothetical Data | Calculated Value | Calculated Value | Calculated Value |

| Analog B | Hypothetical Data | Calculated Value | Calculated Value | Calculated Value |

| Analog C | Hypothetical Data | Calculated Value | Calculated Value | Calculated Value |

| Analog D | Hypothetical Data | Calculated Value | Calculated Value | Calculated Value |

| Analog E | Hypothetical Data | Calculated Value | Calculated Value | Calculated Value |

This table is for illustrative purposes. The development of a predictive QSAR model requires a substantial dataset of compounds with experimentally determined biological activities, which is not currently available for this specific chemical series.

Computational and Theoretical Investigations of N Cyclohexylmethyl 4 Hydroxybenzamide

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or target protein). This method is fundamental in rational drug design for elucidating the structural basis of molecular recognition.

The binding mode of N-(cyclohexylmethyl)-4-hydroxybenzamide is dictated by its distinct structural features: the 4-hydroxybenzoyl group and the N-linked cyclohexylmethyl moiety. The 4-hydroxybenzoyl portion, with its hydroxyl and amide groups, can act as both a hydrogen bond donor and acceptor. These interactions are critical for anchoring the ligand within the active site of a target protein. The amide carbonyl can form hydrogen bonds, while the para-hydroxyl group can engage in key interactions with polar amino acid residues.

Key interactions governing the molecular recognition of this compound typically involve:

Hydrogen Bonding: Primarily involving the phenolic hydroxyl group and the amide group.

Hydrophobic Interactions: Dominated by the cyclohexyl ring fitting into nonpolar pockets of the target.

Pi-Stacking: Possible interactions involving the benzene (B151609) ring with aromatic residues like phenylalanine, tyrosine, or tryptophan in the active site.

Molecular docking programs use scoring functions to estimate the binding affinity, often expressed as a free energy of binding (ΔG) in kcal/mol or as an inhibitory constant (Ki). A lower binding energy value indicates a more stable and potent ligand-target interaction. While specific docking studies for this compound against a wide range of targets are not extensively published, data from analogous compounds provide valuable benchmarks. For close structural analogs targeting the HIV-1 integrase, modeled binding affinities have been calculated, demonstrating the utility of this approach.

| Target | Predicted Binding Affinity (ΔG) | Computational Method |

|---|---|---|

| HIV-1 Integrase (LEDGF/p75 site) | -9.2 kcal/mol | Molecular Docking Simulation |

Molecular Dynamics Simulations for Conformational Landscape and Dynamics

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing how the complex behaves over time. swissadme.ch MD simulations are powerful computational methods used to analyze the physical movements of atoms and molecules. swissadme.ch

For this compound, an MD simulation would involve placing the molecule, either alone in a solvent (like water) or docked within its target protein, and simulating its movements over nanoseconds to microseconds. This analysis helps to:

Explore the Conformational Landscape: The molecule is not rigid; the cyclohexyl ring and the bond between the methylene (B1212753) bridge and the amide nitrogen can rotate. MD simulations map the accessible conformations and their relative energies, identifying the most stable or "low-energy" shapes the molecule adopts. figshare.com

Assess Binding Stability: When simulating the ligand-target complex, MD can confirm if the docked pose is stable. Key metrics like Root Mean Square Deviation (RMSD) are monitored. A low and stable RMSD for the ligand within the binding site suggests a stable interaction, whereas a high or fluctuating RMSD might indicate an unstable or transient binding mode.

Characterize Dynamic Interactions: MD simulations can reveal intermittent hydrogen bonds or water-mediated interactions that are not apparent in static docking models but may be crucial for binding affinity and specificity.

Although specific MD simulation results for this compound are not publicly available, this technique is essential for validating docking results and gaining a deeper understanding of its dynamic behavior at a molecular level. figshare.comresearchgate.net

Quantum Mechanical Calculations for Electronic Properties and Reactivity Prediction

Quantum mechanical (QM) methods, such as Density Functional Theory (DFT), are used to calculate the electronic structure of molecules. These calculations provide detailed information about electron distribution, orbital energies, and molecular reactivity, which are fundamental to understanding a molecule's biological activity. researchgate.net

For this compound, QM calculations can elucidate:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting reactivity. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability; a smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the molecule's surface. It identifies electron-rich regions (nucleophilic, typically colored red) and electron-poor regions (electrophilic, colored blue). For this compound, the oxygen atoms of the hydroxyl and carbonyl groups would be electron-rich sites prone to interacting with positively charged residues or metal ions in an enzyme's active site.

Bond Strengths and Reactivity: The reactivity of this compound is largely dependent on the stability of its amide bond and the electronic effects of the hydroxyl group on the aromatic ring. QM calculations can quantify these properties and predict sites susceptible to metabolic attack.

| Parameter | Significance |

|---|---|

| HOMO Energy | Indicates electron-donating capability. |

| LUMO Energy | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | Correlates with chemical reactivity and stability. |

| Molecular Electrostatic Potential (MEP) | Identifies sites for intermolecular interactions. |

In Silico Pharmacokinetics (ADME) Predictions for Research Compound Prioritization

Before a compound can be considered for further development, its Absorption, Distribution, Metabolism, and Excretion (ADME) properties must be evaluated. In silico tools provide rapid predictions of these properties, helping to prioritize candidates with favorable pharmacokinetic profiles. nih.govuq.edu.au Web-based platforms like SwissADME and pkCSM use a molecule's structure to calculate a range of ADME parameters. nih.govuq.edu.au

Absorption: This refers to the processes by which a drug enters the bloodstream. For orally administered drugs, key predictors include gastrointestinal (GI) absorption and permeability across intestinal cell barriers (e.g., Caco-2 cells). Distribution: This describes how a drug spreads throughout the body's fluids and tissues. Important factors include plasma protein binding (PPB) and the ability to cross the blood-brain barrier (BBB).

Predictions for this compound suggest it possesses properties conducive to good oral bioavailability. Its predicted high gastrointestinal absorption indicates it is likely to be well-absorbed from the gut.

| Parameter | Predicted Value/Classification | Significance |

|---|---|---|

| Absorption | ||

| Gastrointestinal (GI) Absorption | High | Likelihood of being well-absorbed from the gut. |

| Caco-2 Permeability (log Papp in 10-6 cm/s) | High (Predicted) | Indicates good potential for passive diffusion across the intestinal wall. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeant | Yes (Predicted) | The molecule may be able to cross into the central nervous system. |

| P-glycoprotein (P-gp) Substrate | No (Predicted) | Not likely to be actively pumped out of cells by this efflux transporter. |

The "BOILED-Egg" model from SwissADME provides an intuitive visualization of these properties, predicting both passive human intestinal absorption and brain penetration. nih.govswissadme.ch this compound is predicted to fall within the region indicating high probability for both, making it an interesting candidate for further investigation.

Metabolism and Excretion Prediction

The metabolic fate of this compound is a critical aspect of its pharmacodynamic and pharmacokinetic profile. In the absence of direct experimental data, computational models provide a valuable tool for predicting its biotransformation and elimination pathways. These predictions are typically derived from the analysis of its structural motifs and comparison with known metabolic pathways of similar compounds.

The structure of this compound, featuring a hydroxylated benzene ring, an amide linkage, and a cyclohexyl group, suggests several potential sites for metabolic modification. The primary metabolic pathways are predicted to involve Phase I and Phase II reactions.

Phase I Reactions:

Phase I metabolism is likely to be initiated by the cytochrome P450 (CYP) enzyme system. Key predicted reactions include:

Hydroxylation: The cyclohexyl ring is a probable site for hydroxylation, leading to the formation of various mono- and di-hydroxylated metabolites. The specific position of hydroxylation can influence the subsequent metabolic steps and the biological activity of the resulting compounds.

N-dealkylation: Cleavage of the bond between the nitrogen atom and the cyclohexylmethyl group could occur, although this is generally considered a less favorable pathway for amides compared to amines.

Aromatic Hydroxylation: While the benzene ring is already hydroxylated, further oxidation is a possibility, though less likely than modifications to the more lipophilic cyclohexyl moiety.

Phase II Reactions:

The primary functional group for Phase II conjugation is the phenolic hydroxyl group.

Glucuronidation: The hydroxyl group on the benzamide (B126) moiety is a prime candidate for conjugation with glucuronic acid, a common pathway for increasing water solubility and facilitating excretion.

Sulfation: Sulfation of the phenolic hydroxyl group represents another significant Phase II metabolic route, also enhancing aqueous solubility and promoting elimination.

The excretion of this compound and its metabolites is anticipated to occur primarily through the renal and biliary routes. The increased polarity of the metabolites generated through Phase I and Phase II reactions facilitates their elimination from the body.

The following table summarizes the predicted metabolic pathways for this compound.

| Metabolic Phase | Reaction Type | Predicted Metabolite(s) | Enzyme System |

| Phase I | Hydroxylation | Hydroxylated cyclohexyl derivatives | Cytochrome P450 |

| Phase I | N-dealkylation | 4-hydroxybenzamide (B152061) | Cytochrome P450 |

| Phase II | Glucuronidation | Glucuronide conjugate of the parent compound or Phase I metabolites | UGTs |

| Phase II | Sulfation | Sulfate conjugate of the parent compound or Phase I metabolites | SULTs |

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling and virtual screening are powerful computational techniques used in drug discovery to identify novel bioactive compounds. For this compound, these approaches can be instrumental in understanding its potential biological targets and in the discovery of new molecules with similar or improved activity.

A pharmacophore model for this compound would typically be constructed based on its three-dimensional structure and key chemical features that are essential for biological activity. These features include:

Hydrogen Bond Acceptors: The carbonyl oxygen of the amide group and the oxygen of the hydroxyl group.

Hydrogen Bond Donors: The hydrogen of the hydroxyl group and the hydrogen of the amide nitrogen.

Hydrophobic/Lipophilic Regions: The cyclohexyl ring and the benzene ring.

Aromatic Ring: The phenyl group.

The spatial arrangement of these features defines the pharmacophore, which can then be used as a 3D query to search large chemical databases for compounds with a similar arrangement of functional groups. This process, known as virtual screening, allows for the rapid and cost-effective identification of potential lead compounds for further investigation.

Virtual screening campaigns targeting specific protein binding sites can also be employed. In this approach, the pharmacophore model is used to filter a library of compounds, and the resulting hits are then docked into the active site of the target protein to predict their binding affinity and orientation. This structure-based virtual screening approach can provide valuable insights into the potential mechanism of action of this compound and guide the design of more potent and selective analogs.

The following table outlines a hypothetical pharmacophore model for this compound.

| Pharmacophore Feature | Location on Molecule | Potential Interaction |

| Hydrogen Bond Acceptor | Carbonyl oxygen, Hydroxyl oxygen | Interaction with hydrogen bond donor groups on a biological target |

| Hydrogen Bond Donor | Amide hydrogen, Hydroxyl hydrogen | Interaction with hydrogen bond acceptor groups on a biological target |

| Hydrophobic/Lipophilic | Cyclohexyl ring, Benzene ring | Interaction with hydrophobic pockets of a biological target |

| Aromatic Ring | Benzene ring | π-π stacking or other aromatic interactions |

Advanced Analytical Methodologies for Research and Discovery of N Cyclohexylmethyl 4 Hydroxybenzamide

Spectroscopic Techniques for Structural Elucidation and Mechanistic Probes

Spectroscopic methods are fundamental in confirming the identity and elucidating the structure of N-(cyclohexylmethyl)-4-hydroxybenzamide. Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed information about the molecular framework and are indispensable for characterizing the compound in complex biological and chemical mixtures.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the precise arrangement of atoms within the molecule. Standard ¹H and ¹³C NMR spectra are used to confirm the presence of the cyclohexylmethyl and 4-hydroxybenzoyl moieties. Advanced NMR techniques, such as 2D NMR (e.g., COSY, HSQC, HMBC), can further delineate the connectivity between different parts of the molecule.

In the context of mechanistic probes, NMR is invaluable for studying the binding interactions of this compound with its biological targets. Techniques like Saturation Transfer Difference (STD) NMR and Carr-Purcell-Meiboom-Gill (CPMG) NMR relaxation experiments can identify binding epitopes and determine binding affinities, providing insights into the compound's mechanism of action at a molecular level.

Mass Spectrometry (MS) is employed to determine the molecular weight and elemental composition of this compound with high accuracy. High-resolution mass spectrometry (HRMS) can confirm the molecular formula. When coupled with liquid chromatography (LC-MS), it becomes a powerful technique for identifying and characterizing metabolites of the compound in complex mixtures, such as those from in vitro metabolism studies. Tandem mass spectrometry (MS/MS) helps in the structural elucidation of these metabolites by analyzing their fragmentation patterns.

The table below illustrates the kind of data that would be generated from such spectroscopic analyses for the structural confirmation of this compound.

| Technique | Parameter | Expected Observation for this compound |

| ¹H NMR | Chemical Shift (δ) | Peaks corresponding to aromatic protons, the methylene (B1212753) bridge protons, and the cyclohexyl protons. |

| ¹³C NMR | Chemical Shift (δ) | Resonances for the carbonyl carbon, aromatic carbons, the methylene bridge carbon, and cyclohexyl carbons. |

| HRMS | m/z | An accurate mass measurement consistent with the molecular formula C₁₄H₁₉NO₂. |

| MS/MS | Fragmentation | Characteristic fragment ions resulting from the cleavage of the amide bond and within the cyclohexyl ring. |

Crystallographic Analysis for Solid-State Structure and Co-Crystal Characterization

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. A single-crystal X-ray diffraction analysis of this compound would provide precise information on bond lengths, bond angles, and torsion angles, confirming its molecular conformation. Furthermore, it would reveal the intermolecular interactions, such as hydrogen bonding and van der Waals forces, that dictate the crystal packing.

This technique is also central to the characterization of co-crystals, which are crystalline structures composed of two or more different molecules in the same crystal lattice. Co-crystallization of this compound with other molecules (co-formers) can be explored to modify its physicochemical properties, such as solubility and stability. Crystallographic analysis is essential to confirm the formation of a co-crystal and to understand the specific interactions between the compound and the co-former.

As of the current literature review, no public crystallographic data for this compound is available. However, the table below indicates the type of information that would be obtained from such an analysis.

| Crystallographic Parameter | Information Provided |

| Crystal System | The symmetry of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry elements present in the crystal. |

| Unit Cell Dimensions | The dimensions of the repeating unit of the crystal lattice. |

| Bond Lengths and Angles | Precise measurements of the molecular geometry. |

| Hydrogen Bonding Network | Details of intermolecular hydrogen bonds that stabilize the crystal structure. |

Chromatographic Techniques for Purity Assessment and Isolation in Research Settings

Chromatographic methods are essential for the separation, purification, and purity assessment of this compound in a research environment.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for determining the purity of the compound. A reversed-phase HPLC method, typically using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol), can effectively separate the target compound from starting materials, by-products, and other impurities. The purity is generally determined by measuring the peak area percentage at a specific UV wavelength.

For the isolation and purification of this compound on a larger scale in a research setting, preparative HPLC is employed. This technique uses larger columns and higher flow rates to separate and collect gram-scale quantities of the pure compound for further studies.

The following table provides an example of a typical HPLC method for purity assessment.

| HPLC Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid |

| Gradient | 10% to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Quantitative Methods for Compound Quantification in Research Assays

Accurate quantification of this compound is critical for various in vitro and in vivo research assays, such as determining its concentration in biological matrices or in pharmacological experiments.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of small molecules in complex biological samples. rsc.org This method offers high specificity by monitoring a specific precursor-to-product ion transition for the analyte. A stable isotope-labeled internal standard is often used to ensure high accuracy and precision. The method would be validated for parameters like linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

UV-Visible Spectrophotometry can also be used for quantification in simpler, non-biological matrices, provided that this compound has a distinct chromophore and there are no interfering substances that absorb at the same wavelength. A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations.

An example of parameters for a hypothetical LC-MS/MS quantitative assay is presented in the table below.

| Parameter | Typical Value |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Accuracy | 85 - 115% |

| Precision (%RSD) | < 15% |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

Metabolic Pathway Elucidation and Biotransformation Studies Preclinical/in Vitro Focus

In Vitro Metabolic Stability Assessment

The metabolic stability of a compound is a critical parameter evaluated during early drug discovery, as it influences pharmacokinetic properties like half-life and bioavailability. This assessment is typically conducted in vitro using liver fractions, such as microsomes or S9 fractions, from various species, including humans, to identify potential inter-species differences.

For N-(cyclohexylmethyl)-4-hydroxybenzamide, the primary sites susceptible to metabolic enzymes are the cyclohexyl ring, the methylene (B1212753) bridge, and the 4-hydroxybenzamide (B152061) aromatic ring. The stability of the amide bond itself to hydrolysis is also a factor. In a typical in vitro metabolic stability assay, the disappearance of the parent compound is monitored over time upon incubation with liver microsomes and NADPH, a necessary cofactor for cytochrome P450 enzymes. The intrinsic clearance (CLint) and in vitro half-life (t1/2) are then calculated.

Table 1: Predicted In Vitro Metabolic Stability Parameters for this compound

| Parameter | Predicted Outcome | Rationale |

| In Vitro Half-life (t½) | Moderate | The presence of multiple sites for oxidative metabolism (cyclohexyl and aromatic rings) suggests the compound is likely a substrate for Phase I enzymes. |

| Intrinsic Clearance (CLint) | Moderate to High | Susceptibility to hydroxylation on the cyclohexyl ring and potential oxidation of the aromatic ring would lead to relatively efficient clearance. |

Note: This table is predictive and based on the metabolic pathways of structurally similar compounds in the absence of direct experimental data for this compound.

Identification and Characterization of Major Metabolites

Based on the metabolism of similar structures, the major metabolites of this compound are expected to result from oxidative transformations. The primary metabolic reactions would likely involve hydroxylation of the cyclohexyl ring and the aromatic ring.

Key predicted metabolites would include:

Monohydroxylated cyclohexyl derivatives: Hydroxylation of the cyclohexyl ring is a common metabolic pathway for drugs containing this moiety. preprints.orgnih.gov This can occur at various positions on the ring, with the 4-position often being favored, leading to cis and trans isomers. nih.gov

Dihydroxylated cyclohexyl derivatives: Further oxidation of the monohydroxylated metabolites could occur.

Aromatic hydroxylation: The 4-hydroxybenzamide ring could undergo further hydroxylation at the positions ortho to the existing hydroxyl group.

N-dealkylation: While less common for this type of structure compared to N-alkyl amines, cleavage of the bond between the methylene group and the nitrogen is a possibility, though likely a minor pathway.

The characterization of these metabolites would typically involve high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to determine their molecular weights and fragmentation patterns, and nuclear magnetic resonance (NMR) spectroscopy to confirm their precise structures.

Table 2: Predicted Major Metabolites of this compound

| Metabolite ID | Proposed Structure | Metabolic Reaction |

| M1 | N-((4-hydroxycyclohexyl)methyl)-4-hydroxybenzamide | Aliphatic hydroxylation |

| M2 | N-((3-hydroxycyclohexyl)methyl)-4-hydroxybenzamide | Aliphatic hydroxylation |

| M3 | N-(cyclohexylmethyl)-3,4-dihydroxybenzamide | Aromatic hydroxylation |

Note: The structures in this table are predictive and based on established metabolic pathways for similar chemical structures. Direct experimental evidence for this compound is required for confirmation.

Enzymatic Pathways of Biotransformation

The biotransformation of this compound is anticipated to be primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. rsc.org These enzymes are responsible for the majority of Phase I oxidative drug metabolism. youtube.com

Studies on structurally analogous compounds, such as N-(3-phenethoxybenzyl)-4-hydroxybenzamide, have demonstrated that CYP3A4 is the major enzyme involved in their oxidative metabolism, with minor contributions from other isoforms like CYP1A2, CYP2C19, and CYP2D6. nih.gov Given the structural similarities, it is highly probable that CYP3A4 would also play a significant role in the metabolism of this compound, particularly in the hydroxylation of the cyclohexyl ring.

Following Phase I oxidation, the newly introduced hydroxyl groups can undergo Phase II conjugation reactions, such as glucuronidation or sulfation, to form more water-soluble metabolites that are more readily excreted.

Prediction of Metabolic Fate via Computational Approaches

In the absence of direct experimental data, computational models serve as valuable tools for predicting the metabolic fate of new chemical entities. acs.org These in silico methods can predict the sites of metabolism (SOMs) on a molecule that are most likely to be oxidized by CYP enzymes.

These predictive models utilize various approaches:

Ligand-based methods: These rely on databases of known drug metabolism to build structure-activity relationships that can predict the metabolic liabilities of new compounds. acs.org

Structure-based methods: These involve docking the compound into the active site of specific CYP enzyme crystal structures to assess the feasibility and likelihood of a metabolic reaction occurring at different positions. acs.org

For this compound, computational models would likely predict the carbon atoms on the cyclohexyl ring, particularly at the 3- and 4-positions, as the primary SOMs due to their accessibility and susceptibility to oxidation by CYP enzymes. preprints.orgpharmacy180.com The aromatic ring of the 4-hydroxybenzamide moiety would also be identified as a potential site for further oxidation.

Future Research Directions and Translational Applications of N Cyclohexylmethyl 4 Hydroxybenzamide

Development as Biochemical Probes and Tool Compounds

The utility of a chemical compound in biomedical research is often first realized through its application as a biochemical probe or tool compound. These tools are instrumental in dissecting complex biological pathways and validating novel drug targets. N-(cyclohexylmethyl)-4-hydroxybenzamide and its structural analogs have shown promise in this area, particularly in virology.

Detailed research findings have indicated that analogs of this compound are effective as inhibitors of HIV-1 integrase. evitachem.com Specifically, the cyclohexylmethyl moiety has been identified as a key structural feature that enhances the binding of these compounds to the interaction site of the lens epithelium-derived growth factor (LEDGF/p75). evitachem.com LEDGF/p75 is a host protein that is crucial for the integration of the HIV-1 virus into the host genome. By targeting the interaction between integrase and LEDGF/p75, these compounds act through an allosteric mechanism, providing a valuable tool for studying the intricacies of HIV-1 replication. The ability to selectively disrupt this protein-protein interaction allows researchers to investigate the functional consequences in a controlled manner, thereby illuminating a critical step in the viral life cycle. researchgate.netnih.gov

The development of this compound-based probes could facilitate high-throughput screening for new antiviral agents and aid in the structural and functional characterization of the HIV-1 integrase-LEDGF/p75 complex.

Strategies for Lead Optimization in Preclinical Drug Discovery

A lead compound in drug discovery is a chemical starting point that has some desired biological activity but may have suboptimal properties. Lead optimization is the iterative process of modifying the structure of the lead compound to improve its potency, selectivity, and pharmacokinetic profile. This compound serves as a promising scaffold for such optimization efforts, with potential applications extending beyond its antiviral activity.

Derivatives of this compound have demonstrated moderate activity against Gram-negative bacteria, such as Klebsiella pneumoniae. evitachem.com Furthermore, patent filings have identified benzamides as modulators of the retinoid X receptor (RXR), a key regulator of cellular processes with implications in oncology. evitachem.comnih.gov These findings open up distinct avenues for lead optimization.

Strategies for optimizing the this compound scaffold include:

Structure-Activity Relationship (SAR) Studies: Systematically modifying different parts of the molecule—the cyclohexyl ring, the methyl linker, the amide bond, and the phenyl ring—to understand how these changes affect biological activity. For example, adding or moving substituents on the phenyl ring could enhance antibacterial potency or RXR binding affinity.

Bioisosteric Replacement: Replacing functional groups with other groups that have similar physical or chemical properties to improve the compound's absorption, distribution, metabolism, and excretion (ADME) profile without losing efficacy.

Scaffold Hopping: Altering the core structure of the molecule while retaining the key functionalities responsible for its biological activity. This can lead to the discovery of novel chemical series with improved drug-like properties. acs.org

| Structural Modification | Target Moiety | Optimization Goal | Potential Outcome |

|---|---|---|---|

| Substitution with halogens (F, Cl, Br) | Phenyl Ring | Improve binding affinity and membrane permeability | Enhanced antibacterial or RXR modulator activity |

| Replacement of hydroxyl group with bioisosteres (e.g., -NH2, -SH) | Phenyl Ring | Alter hydrogen bonding capacity and metabolic stability | Improved pharmacokinetic profile |

| Modification of the cyclohexyl ring (e.g., introducing heteroatoms) | Cyclohexyl Moiety | Enhance solubility and target engagement | Better ADME properties |

| Varying the linker between the amide and cyclohexyl group | Alkyl Linker | Optimize spatial orientation for target binding | Increased potency |

Exploration of Novel Mechanistic Applications

Understanding the molecular mechanism of action of a compound is crucial for its development as a therapeutic agent. For this compound, research points to at least two distinct and significant mechanistic pathways.

Allosteric Inhibition of HIV-1 Integrase: As previously mentioned, analogs of this compound inhibit the interaction between HIV-1 integrase and the host protein LEDGF/p75. evitachem.com This is a form of allosteric inhibition, where the inhibitor binds to a site on the enzyme that is distinct from the active site. This binding event induces a conformational change in the enzyme that prevents it from carrying out its function. Allosteric inhibitors often have higher specificity and a better safety profile than inhibitors that target the highly conserved active site of an enzyme.

Modulation of Retinoid X Receptors (RXRs): RXRs are nuclear receptors that play a pivotal role in regulating gene expression involved in cell differentiation, proliferation, and metabolism. nih.govnih.gov They form heterodimers with other nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs) and liver X receptors (LXRs). nih.gov Compounds that modulate RXR activity, known as rexinoids, have therapeutic potential in cancer and metabolic diseases. nih.gov The identification of benzamides as RXR modulators suggests that this compound could be developed as a novel therapeutic agent for these conditions. evitachem.com

Challenges and Opportunities in Advancing Benzamide (B126) Chemistry and Biology

The benzamide scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. mdpi.com However, both challenges and opportunities exist in the continued development of this chemical class.

Challenges:

Amide Bond Synthesis: The formation of the amide bond is a fundamental reaction in organic chemistry, yet it often requires harsh conditions or the use of coupling reagents that can be expensive and generate significant waste. researchgate.net Developing more efficient and sustainable methods for amide bond formation is an ongoing challenge.

Chemical Stability: The amide bond is generally very stable, which is advantageous for the in vivo stability of a drug. However, this stability can also make it difficult to synthesize and modify complex benzamide derivatives. nih.gov

Selectivity: Given the prevalence of the benzamide scaffold in biologically active molecules, achieving selectivity for a specific target over others can be a significant hurdle.

Opportunities:

Structural Versatility: The benzamide scaffold is highly versatile and can be readily functionalized at multiple positions, allowing for the fine-tuning of its biological activity and physicochemical properties. researchgate.netnih.gov

Diverse Biological Activities: Benzamide derivatives have been shown to possess a wide range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. researchgate.net This suggests that libraries of benzamide compounds could be a rich source for the discovery of new therapeutic agents for a variety of diseases.

Emerging Targets: As our understanding of biology deepens, new and challenging drug targets are continually being identified. The proven track record of the benzamide scaffold makes it an attractive starting point for the design of inhibitors for these novel targets.

Q & A

Q. What are the established synthetic routes for N-(cyclohexylmethyl)-4-hydroxybenzamide, and what reaction conditions are critical for optimizing yield?

The synthesis typically involves coupling 4-hydroxybenzoic acid derivatives with cyclohexylmethylamine. A common method employs carbodiimide-mediated amidation (e.g., EDC or DCC) in anhydrous solvents like dichloromethane or DMF. Key parameters include maintaining a pH of 6–7 using N-hydroxysuccinimide (NHS) to activate the carboxyl group and prevent side reactions. For example, analogous benzamide syntheses achieved 84% yield via HPLC purification under inert atmospheres . Reaction monitoring via TLC or LC-MS is recommended to confirm intermediate formation.

Q. How is this compound characterized structurally, and what analytical techniques are essential for validation?

Structural validation requires a combination of:

- NMR spectroscopy : H and C NMR identify proton environments (e.g., aromatic protons at δ 6.8–7.8 ppm, amide protons at δ 8.1–8.5 ppm) and carbon backbone signals .

- X-ray crystallography : For unambiguous confirmation, single-crystal X-ray diffraction resolves bond lengths and angles. Related cyclohexyl-substituted benzamides showed C=O bond lengths of ~1.22 Å and amide torsion angles of 160–170° .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H] or [M−H]) with <5 ppm error .

Q. What are the primary applications of this compound in pharmacological research?

The compound’s hydroxy and amide groups suggest potential as a pharmacophore in receptor-binding studies. For example, structurally similar 4-hydroxybenzamides act as NMDA receptor antagonists, validated via competitive binding assays using H-MK-801 in rat brain homogenates . Its cyclohexylmethyl moiety may enhance lipid solubility, making it suitable for blood-brain barrier penetration studies .

Advanced Research Questions

Q. How can conflicting NMR or crystallographic data be resolved during structural analysis of this compound?

Discrepancies in NMR assignments (e.g., overlapping peaks) can be addressed using 2D techniques like H-C HSQC or HMBC to correlate proton-carbon connectivity . For crystallographic ambiguities, refining data with SHELXL (using Hirshfeld atom refinement) improves electron density maps, particularly for hydrogen bonding networks. For example, SHELX-based refinements resolved disorder in cyclohexyl rings of analogous compounds, achieving R-factors <0.05 .

Q. What computational strategies are effective in predicting the bioactive conformation of this compound?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (AMBER or GROMACS) can model interactions with target proteins. For instance, free energy perturbation (FEP) calculations quantify binding affinities by simulating ligand-receptor complexes over 100-ns trajectories. Parameterization using GAFF force fields and RESP charges ensures accuracy . Comparative studies with 4-methoxybenzamide derivatives revealed that hydroxy group orientation critically impacts hydrogen bonding with active-site residues .

Q. How can synthetic byproducts or impurities in this compound be identified and mitigated?

Common byproducts include unreacted starting materials or O-acylurea adducts from carbodiimide coupling. LC-MS with UV/Vis detection (λ = 254 nm) identifies impurities, while column chromatography (silica gel, ethyl acetate/hexane gradients) isolates pure product . Scaling reactions to flow chemistry systems reduces side reactions by optimizing residence time and mixing efficiency .

Q. What experimental approaches validate the compound’s stability under physiological conditions?

- Hydrolytic stability : Incubate in PBS (pH 7.4) at 37°C for 24–72 hours, monitoring degradation via HPLC.

- Metabolic stability : Use human liver microsomes (HLMs) with NADPH cofactor, quantifying parent compound depletion by LC-MS/MS. Structural analogs showed t >2 hours, indicating moderate stability .

- Photostability : Expose to UV light (λ = 320–400 nm) and assess decomposition products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.